

The Multifaceted Biological Activities of Benzoxazinone Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: 7-amino-2,2-dimethyl-2H-benzo[b]
[1,4]oxazin-3(4H)-one

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For Researchers, Scientists, and Drug Development Professionals

Benzoxazinone derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties of these versatile molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Benzoxazinone derivatives have demonstrated promising potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

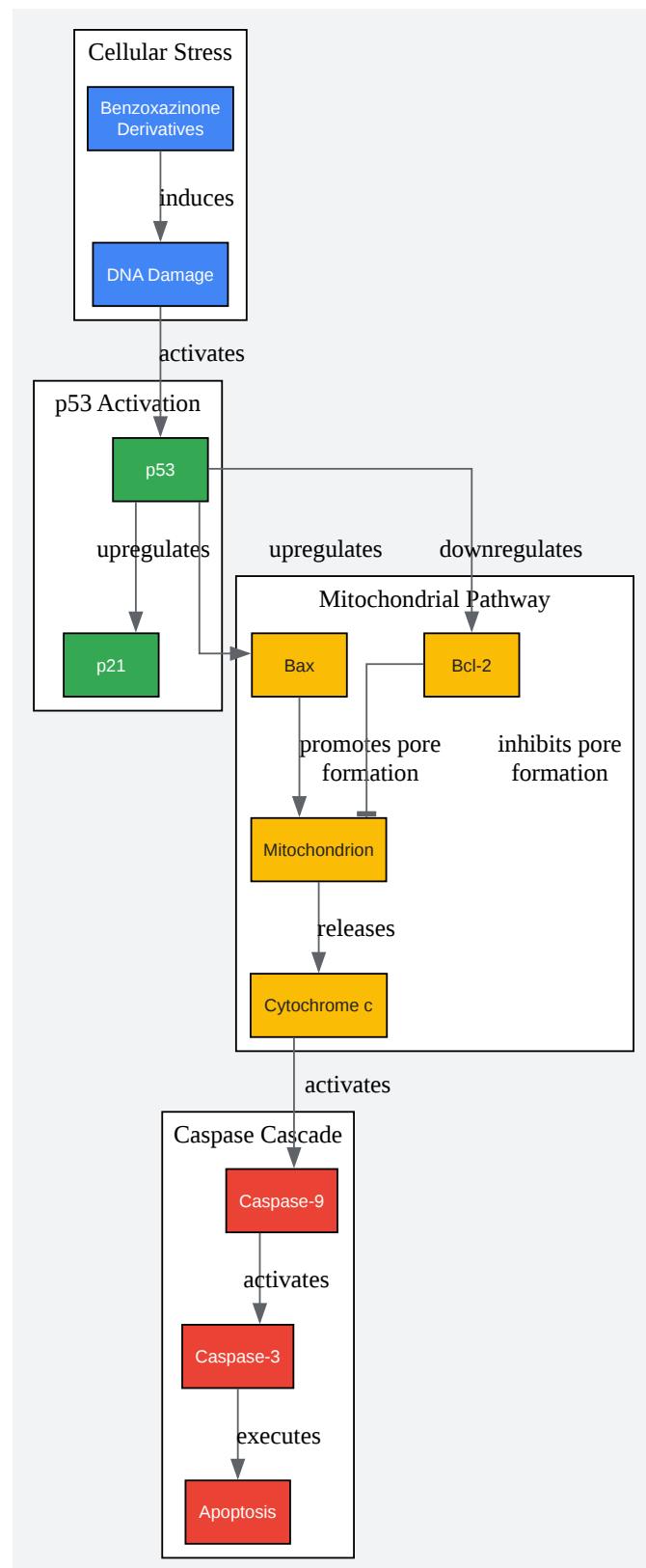
Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various benzoxazinone derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound/Derivative	Cancer Cell Line	IC50 (µM)	Reference
Series 1			
Compound 5	A549 (Lung)	10.67 ± 1.53	[1]
Compound 2	A549 (Lung)	24.0 ± 3.46	[1]
Compound 3	A549 (Lung)	28.0 ± 1.0	[1]
Compound 10	A549 (Lung)	29.67 ± 5.51	[1]
Compound 9	A549 (Lung)	51.5 ± 4.95	[1]
Compound 5	C6 (Glioma)	4.33 ± 1.04	[1]
Compound 10	C6 (Glioma)	12.33 ± 4.93	[1]
Compound 2	C6 (Glioma)	23.33 ± 2.08	[1]
Compound 9	C6 (Glioma)	25.33 ± 1.53	[1]
Compound 3	C6 (Glioma)	49.33 ± 1.15	[1]
Series 2			
Compound 7d	MCF-7 (Breast)	22.6	[2]
Compound 7d	HT-29 (Colon)	13.4	[2]
Unnamed Derivative	HepG2 (Liver)	109.13 µg/mL	[2]
Series 3			
Compound 3d	MCF-7 (Breast)	43.4	[3]
Compound 4d	MCF-7 (Breast)	39.0	[3]
Compound 3d	MDA-MB-231 (Breast)	35.9	[3]
Compound 4d	MDA-MB-231 (Breast)	35.1	[3]
Series 4			
Compound 3a	A549 (Lung)	5.988 ± 0.12	[3]

Signaling Pathways in Anticancer Activity

Benzoxazinone derivatives have been shown to modulate several key signaling pathways to exert their anticancer effects. A prominent mechanism is the induction of apoptosis through the p53-mediated pathway.

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p53-mediated apoptosis induced by benzoxazinone derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

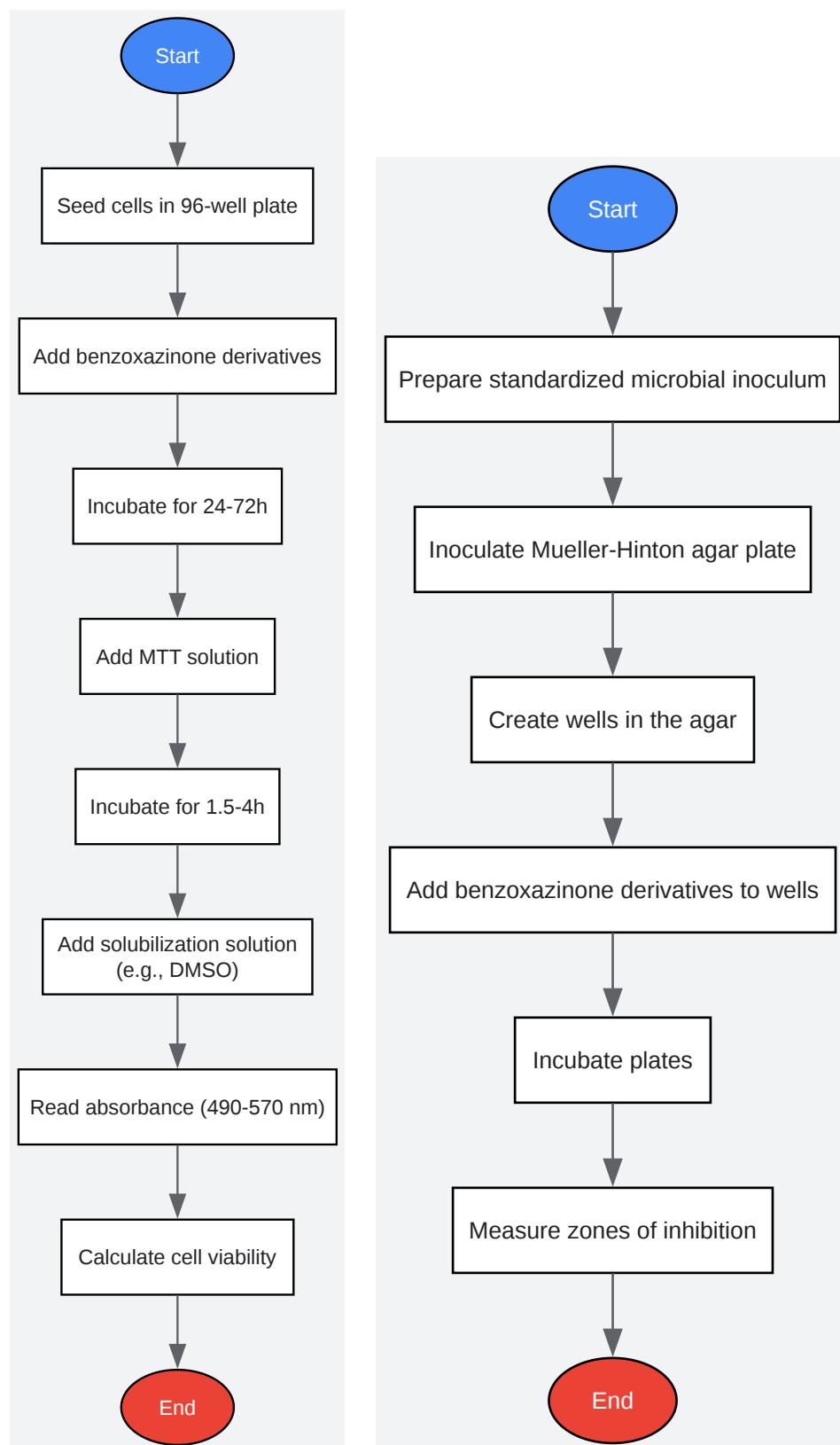
Materials:

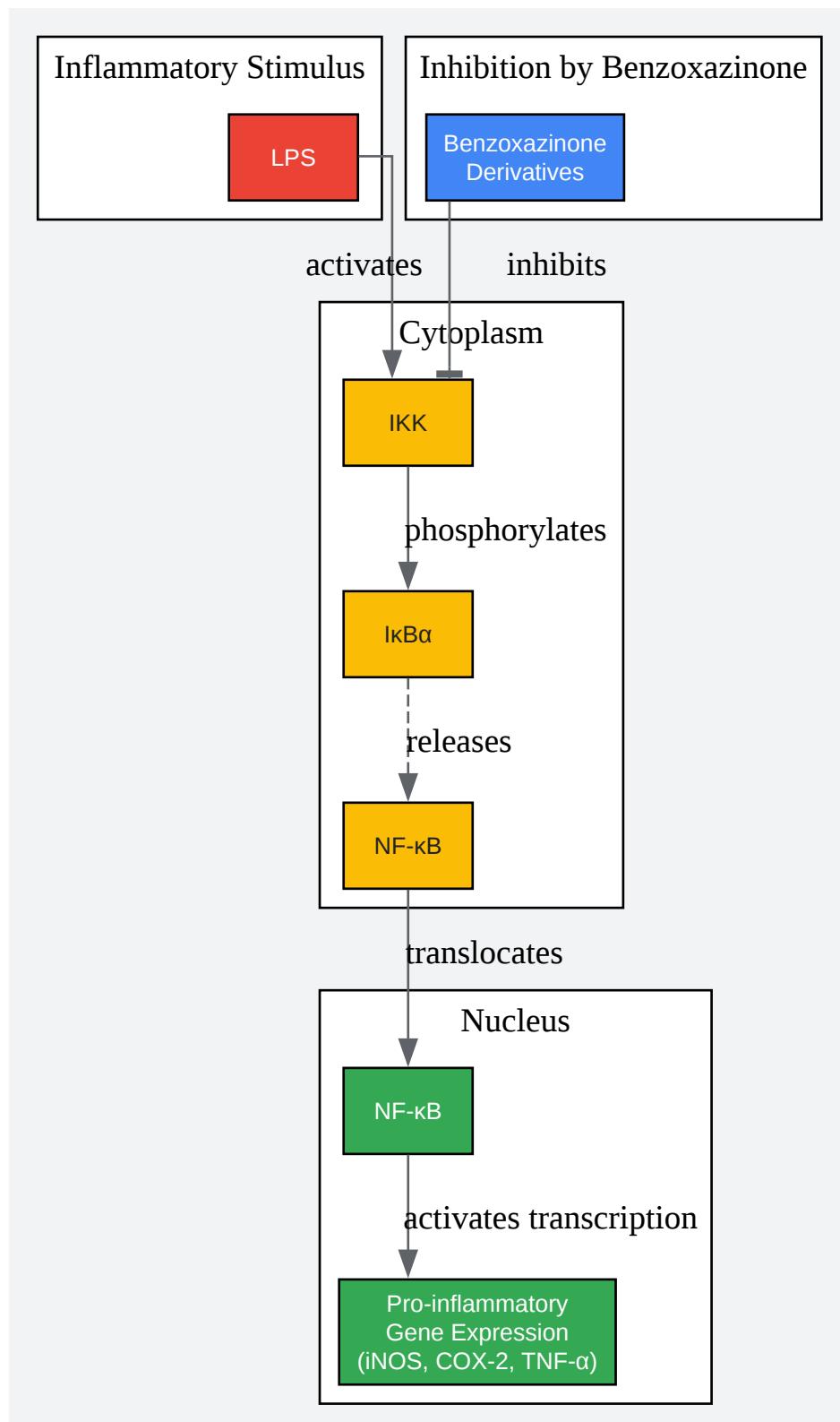
- Benzoxazinone derivatives
- Cancer cell lines
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
- Complete culture medium
- Phosphate-buffered saline (PBS)
- Microplate reader

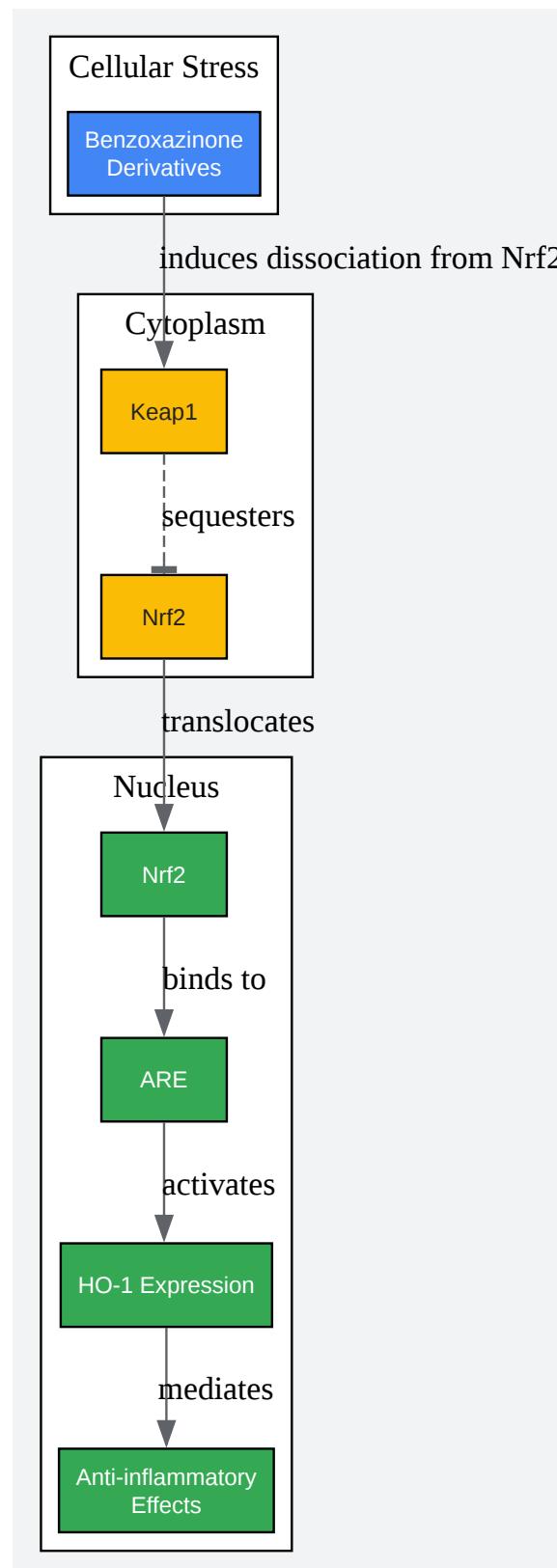
Procedure:

- Seed cells into 96-well plates at a density of 1×10^4 cells/well and incubate for 24 hours.[4]
- Treat the cells with various concentrations of the benzoxazinone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
- After the incubation period, remove the medium and add 28 μ L of 2 mg/mL MTT solution to each well.[4]
- Incubate the plates for 1.5 to 4 hours at 37°C.[4][5]
- Remove the MTT solution and add 130 μ L of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

- Incubate for 15 minutes with shaking.[[4](#)]
- Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[[4](#)]
[[5](#)]
- The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.





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